N-(4-tert-butylbenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a fluorophenoxy group, and a pyridinyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylphenylmethyl intermediate: This step involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Introduction of the fluorophenoxy group: The intermediate is then reacted with 4-fluorophenol in the presence of a base, such as potassium carbonate, to form the fluorophenoxy derivative.
Coupling with pyridin-2-yl acetamide: The final step involves the coupling of the fluorophenoxy derivative with pyridin-2-yl acetamide using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring and a bromophenyl group.
N-(4-(tert-butylamino)phenyl)acetamide: Contains a tert-butylamino group instead of a tert-butylphenyl group.
Uniqueness
N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its stability and reactivity, while the pyridinyl group contributes to its potential biological activities.
Properties
Molecular Formula |
C24H25FN2O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H25FN2O2/c1-24(2,3)19-9-7-18(8-10-19)16-27(22-6-4-5-15-26-22)23(28)17-29-21-13-11-20(25)12-14-21/h4-15H,16-17H2,1-3H3 |
InChI Key |
JZNMYNNPMFRMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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